
Paracetamol glucuronide potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paracetamol glucuronide potassium salt is a metabolite of paracetamol, also known as acetaminophen. It is formed when paracetamol undergoes glucuronidation, a process where glucuronic acid is added to the molecule, making it more water-soluble and easier to excrete from the body. This compound is significant in pharmacology and toxicology as it represents one of the primary pathways for paracetamol metabolism and excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of paracetamol glucuronide potassium salt involves the glucuronidation of paracetamol. This process typically occurs in the liver, where the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the reaction. In a laboratory setting, the synthesis can be achieved by reacting paracetamol with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of UGT enzymes .
Industrial Production Methods
Industrial production of this compound is less common compared to its synthesis in biological systems. it can be produced using bioreactors that mimic the enzymatic conditions found in the liver. This involves the use of recombinant UGT enzymes and UDPGA, with the reaction being carried out under controlled pH and temperature conditions to optimize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Paracetamol glucuronide potassium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and releasing free paracetamol and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological pH and temperature conditions.
Major Products Formed
Hydrolysis: Paracetamol and glucuronic acid.
Conjugation: this compound.
Applications De Recherche Scientifique
Paracetamol glucuronide potassium salt is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of paracetamol in humans and animals.
Toxicology: Investigating the detoxification pathways of paracetamol and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of paracetamol and its metabolites in biological samples.
Drug Development: Understanding the metabolic pathways of new drugs that undergo glucuronidation.
Mécanisme D'action
Paracetamol glucuronide potassium salt does not exert pharmacological effects directly. Instead, it represents a detoxification pathway for paracetamol. The glucuronidation process increases the water solubility of paracetamol, facilitating its excretion via urine. This process involves the enzyme UGT, which transfers glucuronic acid from UDPGA to paracetamol, forming the glucuronide conjugate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paracetamol sulfate potassium salt: Another major metabolite of paracetamol formed through sulfation.
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Uniqueness
Paracetamol glucuronide potassium salt is unique due to its role in the detoxification and excretion of paracetamol. Unlike morphine-6-glucuronide, which retains pharmacological activity, this compound is inactive and primarily serves to facilitate the elimination of paracetamol from the body .
Propriétés
Formule moléculaire |
C14H16KNO8 |
|---|---|
Poids moléculaire |
365.38 g/mol |
Nom IUPAC |
potassium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.K/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
Clé InChI |
APJWUHXDNCBXPX-CYRSAHDMSA-M |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



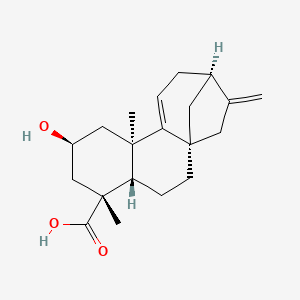
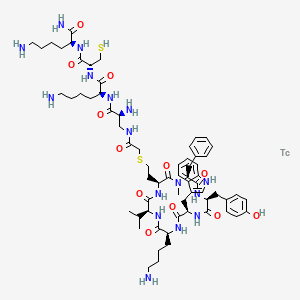


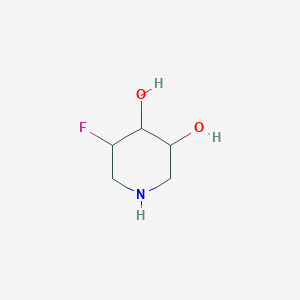
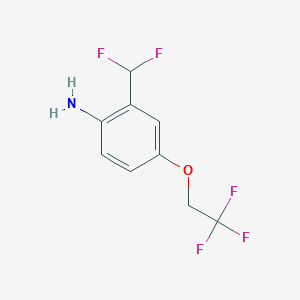
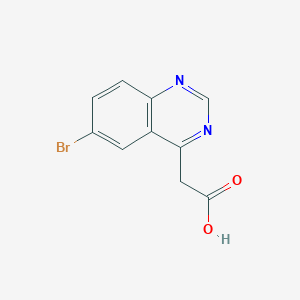

![(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B14767601.png)
![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)


![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)
